(R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate

描述

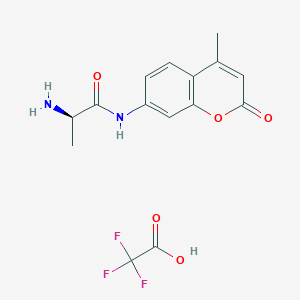

(R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate, also known as this compound, is a useful research compound. Its molecular formula is C15H15F3N2O5 and its molecular weight is 360.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

H-D-Ala-AMC TFA, also known as CID 24801882 or ®-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate, is a derivative of the amino acid alanine . The primary targets of this compound are plasmin, a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration .

Mode of Action

The compound interacts with its targets by inhibiting the amidolytic activity of plasmin . This interaction results in the prevention of plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .

Biochemical Pathways

The compound affects the fibrinolysis pathway, which is the process of breaking down fibrin in blood clots. By inhibiting plasmin, the compound prevents the breakdown of fibrin, thus affecting the fibrinolysis pathway .

Result of Action

The inhibition of plasmin by H-D-Ala-AMC TFA can lead to a decrease in the breakdown of fibrin, resulting in the prevention of blood clot dissolution. This can be beneficial in situations where excessive bleeding is a concern, such as during surgeries or in individuals with certain blood coagulation disorders .

生物活性

(R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate is a compound derived from the coumarin family, which has garnered attention for its potential biological activities. Coumarins are known for a variety of pharmacological effects including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C15H14F3N1O3

- Molecular Weight: 360.28 g/mol

- Structure: The compound includes a chromenone moiety which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 7-amino-4-methyl coumarin with acyl chlorides under basic conditions. The reaction yields a mixture of enantiomers due to the chiral nature of the starting materials. The purity and characterization of the product are usually confirmed using techniques such as NMR and mass spectrometry .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results showed that it effectively scavenges free radicals, indicating a strong potential for preventing oxidative stress-related damage .

Antimicrobial Activity

The antimicrobial efficacy was evaluated against various bacterial strains. The compound displayed moderate activity against Gram-positive bacteria and significant inhibition against certain Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be in the range of 12.5 μg/mL for effective strains .

The biological activities of this compound are believed to stem from its ability to modulate signaling pathways involved in inflammation and oxidative stress. Specifically, it may inhibit NF-kB activation and other transcription factors that regulate inflammatory responses .

Case Studies

- Inflammatory Disease Model : In a murine model of acute lung injury induced by lipopolysaccharide (LPS), administration of this compound significantly reduced lung inflammation and improved pulmonary function metrics compared to control groups .

- Oxidative Stress Study : A study on human hepatocellular carcinoma cells showed that treatment with this compound led to a decrease in reactive oxygen species (ROS) levels, suggesting its potential as an adjunct therapy in cancer treatment .

Tables Summarizing Biological Activities

| Activity Type | Test Method | Results |

|---|---|---|

| Anti-inflammatory | Cytokine assays | Inhibition of TNF-alpha and IL-6 |

| Antioxidant | DPPH radical scavenging | Significant free radical scavenging |

| Antimicrobial | MIC determination | Effective against Pseudomonas |

科学研究应用

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of coumarin compounds exhibit anticancer properties. (R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate has been studied for its potential to inhibit cancer cell proliferation. For example, studies show that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

2. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes. For instance, it may act as an inhibitor of proteases involved in cancer metastasis and other pathological conditions. The structural features of the compound allow it to bind effectively to enzyme active sites .

3. Antimicrobial Activity

In preliminary studies, this compound has shown antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antibiotics or antifungal agents .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various coumarin derivatives, including this compound. Results indicated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Enzyme Inhibition

In a study focused on enzyme inhibition published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound and tested their inhibitory effects on serine proteases. The findings demonstrated that specific modifications to the trifluoroacetate group significantly increased inhibitory potency against target enzymes involved in inflammatory processes .

Summary Table of Applications

| Application Type | Description | Relevant Findings |

|---|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation | Induces apoptosis in breast cancer cells |

| Enzyme Inhibition | Inhibits serine proteases | Increased potency with structural modifications |

| Antimicrobial Activity | Effective against various pathogens | Potential development for new antibiotics |

属性

IUPAC Name |

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGKKBUKGNFDJW-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647362 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-D-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201847-52-1 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-D-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。